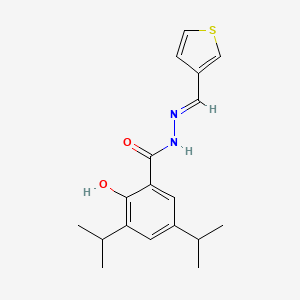
2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. It also induces apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The use of 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime in lab experiments offers several advantages. This compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Moreover, it exhibits potent pharmacological effects, making it an ideal candidate for various research studies.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound is relatively unstable and can undergo degradation over time. Moreover, its solubility in water is limited, making it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits potent pharmacological effects and has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anticancer, and antimicrobial properties. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime involves the reaction of 2-bromo-5-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 129-131°C.
Scientific Research Applications
2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime has been extensively used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It also exhibits potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(NE)-N-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10-4-7(6-12-13)8(11)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGAYKBPOKITJK-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N/O)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)

![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5882860.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)